1-{[4-(4-Fluorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide
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Overview
Description
1-{[4-(4-Fluorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The presence of the fluorophenyl group in the structure enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.
Preparation Methods
The synthesis of 1-{[4-(4-Fluorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which are then deprotected and cyclized to form the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
1-{[4-(4-Fluorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential as enzyme inhibitors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{[4-(4-Fluorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, modulating their activity. This interaction can influence various biological pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives such as:
- 1-(4-Fluorophenyl)piperazine
- N-(4-Fluorophenyl)piperazine
- Piperazine, 1-(4-fluorophenyl) These compounds share structural similarities but differ in their specific substituents and pharmacological properties. The presence of the acetyl and carboxamide groups in 1-{[4-(4-Fluorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide makes it unique, providing distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H25FN4O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H25FN4O2/c19-15-1-3-16(4-2-15)22-11-9-21(10-12-22)13-17(24)23-7-5-14(6-8-23)18(20)25/h1-4,14H,5-13H2,(H2,20,25) |
InChI Key |
MVPWNMRTYDUPRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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